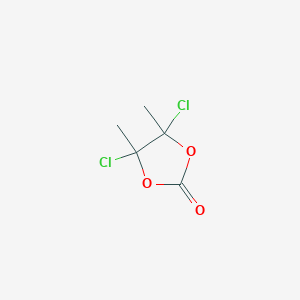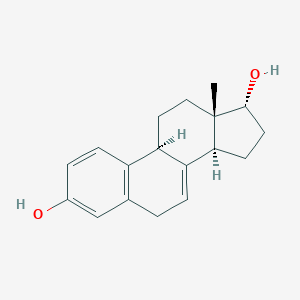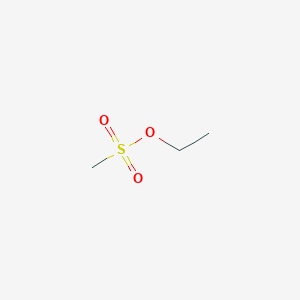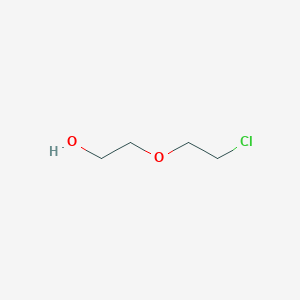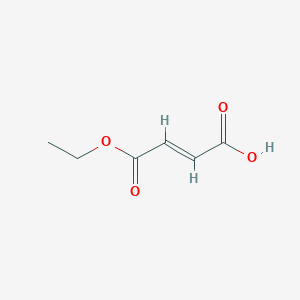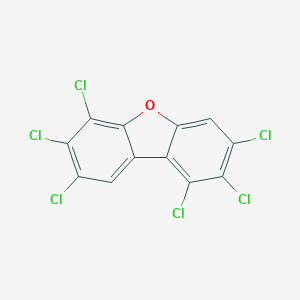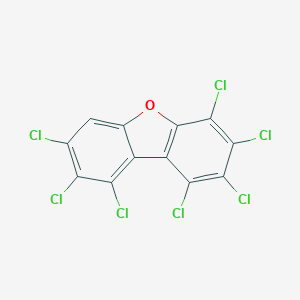![molecular formula C9H13NO2 B196294 8-Azaspiro[4.5]decane-7,9-dione CAS No. 1075-89-4](/img/structure/B196294.png)
8-Azaspiro[4.5]decane-7,9-dione
Übersicht
Beschreibung
8-Azaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H13NO2 . It is a solid substance at room temperature . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 8-Azaspiro[4.5]decane-7,9-dione can be achieved from 3,3-tetramethylene glutaric acid and acetic anhydride . The reaction mixture is then treated with ammonium acetate .Molecular Structure Analysis
The InChI code for 8-Azaspiro[4.5]decane-7,9-dione is 1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
8-Azaspiro[4.5]decane-7,9-dione is a solid substance at room temperature . It has a molecular weight of 167.21 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties : Several studies have synthesized and evaluated various derivatives of 8-Azaspiro[4.5]decane-7,9-dione for their anticonvulsant properties. Compounds such as N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have shown promising anticonvulsant activities in models like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests (Kamiński, Obniska, & Dybała, 2008). Similar studies have explored the impact of aromatic substitution on these properties (Obniska, Kamiński, & Tatarczyńska, 2006).
Enantioselective Microbial Reduction : The enantioselective microbial reduction of derivatives of 8-Azaspiro[4.5]decane-7,9-dione has been studied, demonstrating the potential for producing specific enantiomers of these compounds for various applications (Patel et al., 2005).
Reactivity in Chemical Reactions : Studies have shown enhanced reactivity of certain derivatives of 8-Azaspiro[4.5]decane-7,9-dione in chemical reactions like the Castagnoli-Cushman reaction, suggesting their usefulness in synthesizing complex organic compounds (Rashevskii et al., 2020).
Pharmacological Activities : Derivatives of 8-Azaspiro[4.5]decane-7,9-dione have been evaluated for their pharmacological activities, including potential uses in treating anxiety and hypersensitivity, as demonstrated by studies on compounds like buspirone (McAloon et al., 1995).
Anticancer and Anti-TB Activity : A recent study synthesized new derivatives and assessed them for anticancer and anti-TB activities. Compounds exhibited moderate to potent activity against various cancer cell lines and significant activity against MTBH37Rv strain of tuberculosis (Mane et al., 2020).
Wirkmechanismus
Safety and Hazards
The safety information for 8-Azaspiro[4.5]decane-7,9-dione indicates that it is classified under GHS06 and GHS09 pictograms . The hazard statements include H301 (Toxic if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary statements include P273 (Avoid release to the environment) and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHJMQKDCXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057616 | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]decane-7,9-dione | |
CAS RN |
1075-89-4 | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Tetramethyleneglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-TETRAMETHYLENEGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ9W0K7W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 8-Azaspiro[4.5]decane-7,9-dione exhibits its primary pharmacological activity through interactions with α1-adrenoceptors and 5-HT1A receptors.
ANone:
ANone: The provided research primarily focuses on the pharmacological aspects of 8-Azaspiro[4.5]decane-7,9-dione and does not delve into detailed material compatibility or stability studies outside biological contexts. Further research is needed to determine its performance and applications under various conditions.
ANone: The provided research excerpts do not describe any catalytic properties or applications for 8-Azaspiro[4.5]decane-7,9-dione. Its primary focus lies in its pharmacological activity as an α1-adrenoceptor antagonist and 5-HT1A receptor partial agonist.
ANone: While not explicitly detailed in the excerpts, computational methods are frequently used to study molecules like 8-Azaspiro[4.5]decane-7,9-dione. Researchers likely employed techniques like:
- Molecular Docking: Simulating the interaction of the compound with its target receptors (α1-adrenoceptors and 5-HT1A receptors) to understand binding modes and affinities. []
- Quantitative Structure-Activity Relationship (QSAR): Building models that correlate the compound's structure with its biological activity, which can guide the design of new analogs with improved properties. []
ANone: The SAR of 8-Azaspiro[4.5]decane-7,9-dione and its analogs reveals key structural features contributing to its activity:
- Azaspiro[4.5]decane-7,9-dione Core: This structural motif is crucial for activity at both α1-adrenoceptors and 5-HT1A receptors. [, , ]
- Substituents at the 8-Position: Modifications at this position significantly impact receptor selectivity and potency. For instance, a 4-(2-pyrimidinyl)-1-piperazinylbutyl substituent, as seen in buspirone, confers potent 5-HT1A activity. [, ] In contrast, variations in this substituent, such as replacing the pyrimidinyl group with a tetrahydroisoquinoline, can modulate affinity for 5-HT1A receptors while maintaining the anxiolytic-like and antidepressant-like effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

